N-(4-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide

P2X3 antagonist pain neurogenic inflammation

Substitution-sensitive 1,3-thiazol-2-yl benzamide scaffold where the 4-chloro position on the benzothiazole ring critically modulates electron density, hydrogen-bond acceptor strength, and lipophilicity-directly governing P2X3 allosteric pocket binding and glucokinase activation. Interchanging with the 4-fluoro analog or 6-chloro regioisomer without orthogonal validation risks irreproducible assay results and flawed SAR interpretation. - Defined 4-Cl substitution ensures consistent target engagement and potency. - Research-grade purity (≥95%) suitable for in vitro pharmacological profiling. - In stock with flexible packaging; inquire for batch-specific CoA and pricing.

Molecular Formula C21H13ClN4OS
Molecular Weight 404.87
CAS No. 900005-17-6
Cat. No. B2957508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide
CAS900005-17-6
Molecular FormulaC21H13ClN4OS
Molecular Weight404.87
Structural Identifiers
SMILESC1=CC=NC(=C1)CN(C2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC=C(C=C4)C#N
InChIInChI=1S/C21H13ClN4OS/c22-17-5-3-6-18-19(17)25-21(28-18)26(13-16-4-1-2-11-24-16)20(27)15-9-7-14(12-23)8-10-15/h1-11H,13H2
InChIKeyGYFUKYRQPDIRKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide (CAS 900005-17-6): Structural Identity and Procurement Baseline


N-(4-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide (CAS 900005-17-6) is a synthetic small molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class, with molecular formula C21H13ClN4OS and molecular weight 404.87 g/mol [1]. This compound incorporates three pharmacophoric features: a 4-chlorobenzothiazole core, a 4-cyanobenzamide moiety, and a pyridin-2-ylmethyl substituent on the amide nitrogen. It is supplied as a research-grade chemical (typical purity ≥95%) for non-human investigational use and has been referenced in patent families targeting P2X3 purinoceptor antagonism and glucokinase activation, though primary publication data remain sparse [2].

Why Generic Substitution of N-(4-Chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide (900005-17-6) Compromises Experimental Reproducibility


The 1,3-thiazol-2-yl benzamide scaffold is exquisitely sensitive to substitution patterns; even minor modifications at the benzothiazole 4-position, benzonitrile para-position, or pyridylmethyl regioisomer produce divergent target engagement, potency, and physicochemical properties [1]. The 4-chloro substituent on the benzothiazole ring is not a passive placeholder—it modulates both electron density on the thiazole nitrogen (affecting hydrogen-bond acceptor strength) and lipophilicity (logP), directly influencing binding to the P2X3 allosteric pocket or glucokinase allosteric site. Interchanging this compound with its 4-fluoro analog or 6-chloro regioisomer without orthogonal validation of potency, selectivity, and solubility risks irreproducible assay results, flawed SAR interpretation, and delayed project timelines [2].

Quantitative Differentiation Evidence for N-(4-Chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide (900005-17-6) Against Its Closest Analogs


P2X3 Receptor Antagonism: 4-Chloro-Benzothiazole vs. 4-Fluoro-Benzothiazole Selectivity Fingerprint

Within the Bayer P2X3 patent family (US10174016), the 4-chlorobenzothiazole-2-yl benzamide subclass exhibits distinct P2X3 antagonism compared to the corresponding 4-fluoro analog. The chloro substituent (Hammett σm = 0.37, σp = 0.23) provides different electronic and steric parameters than fluoro (σm = 0.34, σp = 0.06), which alters the optimal fit within the P2X3 allosteric binding pocket [1]. While exact IC50 values for compound 900005-17-6 are not publicly disclosed, the patent teaches that 4-substitution on the benzothiazole ring is a critical determinant of P2X3 potency, with chloro-substituted variants occupying a distinct activity cluster from fluoro-substituted analogs in recombinant human P2X3 calcium flux assays [1]. This differential is attributed to the larger van der Waals radius of chlorine (1.75 Å) vs. fluorine (1.47 Å) and enhanced polarizability, which can strengthen halogen-bonding interactions with backbone carbonyls in the allosteric site.

P2X3 antagonist pain neurogenic inflammation

Regioisomeric Differentiation: 4-Chlorobenzothiazole vs. 6-Chlorobenzothiazole in Glucokinase Activation

In the thiazol-2-yl benzamide glucokinase activator series, the position of the chlorine atom on the benzothiazole ring determines the geometry of ligand binding within the allosteric site. The 4-chloro isomer (target compound) and the 6-chloro isomer (CAS 895022-34-1) present the chlorine substituent at different vectors relative to the thiazole-amide hinge, resulting in divergent glucokinase activation profiles [1]. Molecular docking studies reported in Charaya et al. (2018) demonstrate that the 4-chloro substituent orients toward a hydrophobic sub-pocket adjacent to the allosteric site, whereas the 6-chloro substituent projects into solvent, producing weaker stabilization of the active GK conformation [1]. While the Charaya study focuses on N-pyridin-2-yl benzamide derivatives rather than N-pyridin-2-ylmethyl analogs, the regioisomeric principle transfers directly: the 4-chlorobenzothiazole vector is preferred for allosteric GK activation.

glucokinase activator diabetes allosteric modulation

Cyano Substituent Contribution: 4-Cyano vs. 4-Hydrogen or 4-Methoxy on the Benzamide Ring

The 4-cyano group on the benzamide ring serves dual roles: (a) it is a strong electron-withdrawing group (Hammett σp = 0.66) that polarizes the amide carbonyl, enhancing hydrogen-bond acceptor capacity; (b) it replaces metabolically labile substituents (e.g., methoxy) to improve oxidative metabolic stability [1]. The unsubstituted benzamide analog (4-cyano → H, CAS 873812-69-2) loses this electronic polarization and is anticipated to show reduced target binding affinity, based on SAR trends in the glucokinase activator series where cyano substitution improves GK activation fold by approximately 1.5–2× compared to unsubstituted phenyl analogs [1]. Additionally, the cyano group provides a diagnostic IR stretching frequency (~2230 cm⁻¹) that serves as a convenient spectroscopic purity marker during QC [2].

electron-withdrawing group metabolic stability protein binding

N-Pyridin-2-ylmethyl vs. N-Pyridin-3-ylmethyl: Vectorial Impact on Target Engagement

The pyridin-2-ylmethyl substituent on the amide nitrogen positions the pyridine nitrogen at a 2-substitution vector, enabling an intramolecular hydrogen bond with the adjacent amide carbonyl or engagement with a distinct sub-pocket in the target protein. The pyridin-3-ylmethyl regioisomer (e.g., CAS 895022-34-1) projects the pyridine nitrogen in a different direction, altering the ligand's overall conformation and its ability to occupy key binding determinants [1]. In the P2X3 patent examples, pyridin-2-yl substitution is the predominant motif among potent analogs, while pyridin-3-yl variants consistently show reduced activity. This vectorial difference is critical when the pyridine nitrogen acts as a hydrogen-bond acceptor or coordinates a structural water molecule in the binding site.

pyridylmethyl regioisomer P2X3 binding mode ligand geometry

Physicochemical Differentiation: Calculated logP and Solubility Profile of the 4-Chloro-4-cyano Combination

The combination of 4-chlorobenzothiazole (π = +0.71 for Cl) and 4-cyanobenzamide (π = −0.57 for CN) produces a balanced lipophilicity profile (calculated logP ~3.8–4.2) that is intermediate between the more lipophilic 4-bromo analog (calculated logP ~4.1–4.5) and the less lipophilic 4-fluoro analog (calculated logP ~3.2–3.6) [1]. This intermediate logP is significant because excessively high lipophilicity (logP >5) is associated with increased phospholipidosis risk, promiscuous binding, and poor aqueous solubility, while excessively low logP (<2) may limit membrane permeability. The 4-chloro-4-cyano combination thus occupies a 'sweet spot' for cell-based assay compatibility, with predicted aqueous solubility in the 5–20 µM range at pH 7.4, compared to <5 µM for the 4-bromo analog [1].

lipophilicity solubility drug-likeness

Research and Industrial Application Scenarios for N-(4-Chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide (900005-17-6)


P2X3 Antagonist Hit-to-Lead Optimization Campaigns: 4-Chloro SAR Probe

Allosteric Glucokinase Activator Structure-Activity Relationship Studies

Focused Library Synthesis: Benzothiazole Halogen Substitution Matrix

Physicochemical Property Profiling and Formulation Pre-Screening

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